3-bromobenzyl 2-(acetylamino)benzoate
Description
3-Bromobenzyl 2-(acetylamino)benzoate is an ester derivative of 2-(acetylamino)benzoic acid, featuring a 3-bromobenzyl group attached to the carboxylate oxygen. The acetylamino group at the 2-position of the benzene ring enhances hydrogen-bonding capacity, while the bromine atom on the benzyl moiety introduces steric bulk and electronic effects, influencing both chemical reactivity and biological interactions.
Properties
IUPAC Name |
(3-bromophenyl)methyl 2-acetamidobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-11(19)18-15-8-3-2-7-14(15)16(20)21-10-12-5-4-6-13(17)9-12/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBRYSZRBCAXPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)OCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 3-bromobenzyl 2-(acetylamino)benzoate can be contextualized against related compounds, as outlined below:
Table 1: Structural and Functional Comparison
Key Differences
Substituent Effects: Bromine vs. Fluorine: The bromine atom in the target compound increases molecular weight and polarizability compared to fluorine, favoring nucleophilic substitution reactions. Fluorine, being more electronegative, enhances hydrophobic interactions but lacks bromine’s leaving-group capability .
Biological Activity: Compounds with brominated benzyl groups (e.g., this compound) show broader reactivity in medicinal chemistry due to bromine’s role in cross-coupling reactions, unlike fluorinated analogs, which are often optimized for target-specific interactions . Ethyl 2-(acetylamino)benzoate derivatives exhibit well-documented anti-inflammatory properties, whereas brominated analogs may prioritize antimicrobial or anticancer effects depending on substitution patterns .
Synthetic Utility: The bromine atom in the target compound allows for further functionalization via Suzuki or Ullmann couplings, a flexibility absent in non-halogenated analogs like ethyl 2-(acetylamino)benzoate . Fluorinated derivatives (e.g., 4-fluorobenzyl 2-(acetylamino)benzoate) are more stable under acidic conditions due to fluorine’s electron-withdrawing effects, whereas brominated compounds may require inert atmospheres for synthesis .
Table 2: Physicochemical Properties
| Property | This compound | 4-Fluorobenzyl 2-(acetylamino)benzoate | Ethyl 2-(acetylamino)benzoate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~348.2 | ~290.3 | ~207.2 |
| LogP (Predicted) | 3.8 | 2.9 | 1.5 |
| Melting Point (°C) | 145–150 (decomposes) | 160–165 | 75–80 |
| Solubility (mg/mL in DMSO) | ~15 | ~25 | ~50 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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